molecular formula C9H5ClN2O3 B12353399 6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid

6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid

Cat. No.: B12353399
M. Wt: 224.60 g/mol
InChI Key: FKTWZCZYHISRDN-UHFFFAOYSA-N
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Description

6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid is a heterocyclic compound with a quinazoline core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with formamide or formic acid, followed by chlorination . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride . The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid has been widely studied for its applications in:

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid is unique due to its specific chlorine substitution, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to molecular targets and improve its therapeutic potential .

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)12-7(11-6)9(14)15/h1-4H,(H,14,15)

InChI Key

FKTWZCZYHISRDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC(=O)C2=CC1Cl)C(=O)O

Origin of Product

United States

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